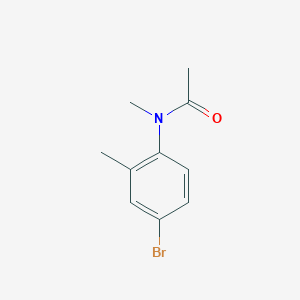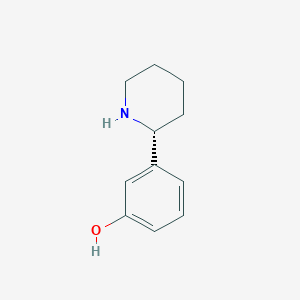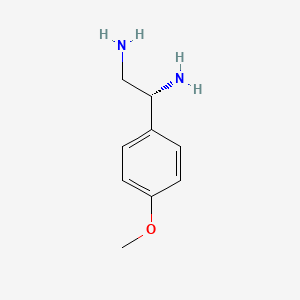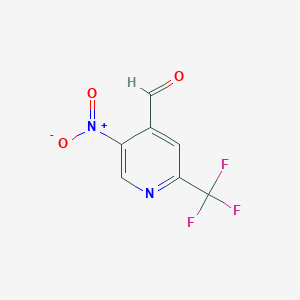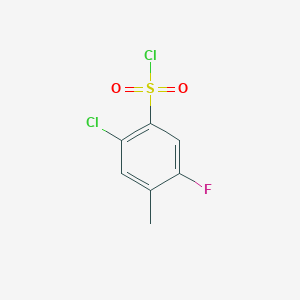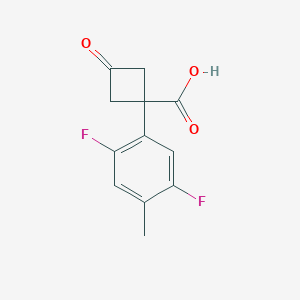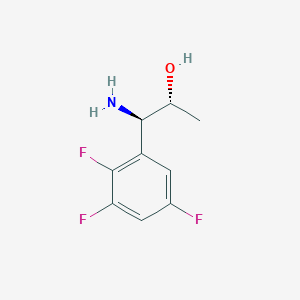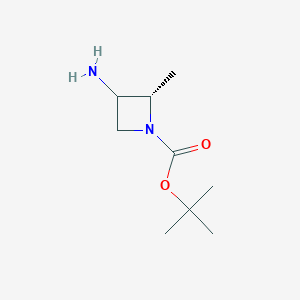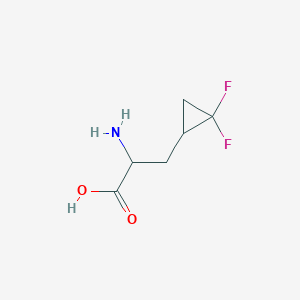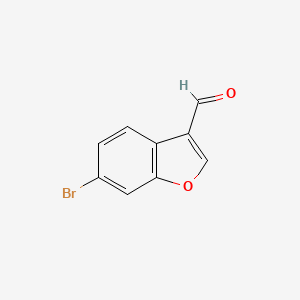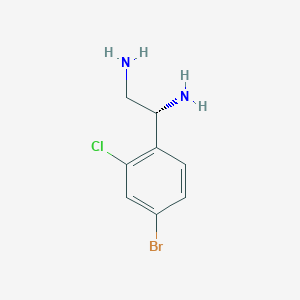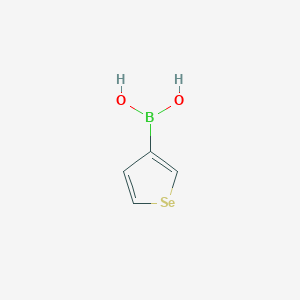
Selenophen-3-ylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Selenophen-3-ylboronic acid is an organoboron compound that features a selenophene ring attached to a boronic acid group
準備方法
Synthetic Routes and Reaction Conditions: Selenophen-3-ylboronic acid can be synthesized through several methods. One common approach involves the borylation of selenophene derivatives. For instance, the reaction of selenophene with bis(pinacolato)diboron in the presence of a palladium catalyst can yield this compound. The reaction typically requires a base such as potassium acetate and is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of boronic acid synthesis can be applied. Industrial production would likely involve scalable borylation reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity.
化学反応の分析
Types of Reactions: Selenophen-3-ylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation and Reduction: this compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or sodium carbonate.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products:
Coupling Products: The primary products of Suzuki-Miyaura coupling reactions are biaryl or diaryl compounds, depending on the halide used.
科学的研究の応用
Selenophen-3-ylboronic acid has several applications in scientific research:
作用機序
The mechanism by which selenophen-3-ylboronic acid exerts its effects depends on the specific reaction or application. In Suzuki-Miyaura coupling, the mechanism involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide.
Transmetalation: The this compound transfers its selenophen-3-yl group to the palladium complex.
Reductive Elimination: The palladium catalyst forms the final carbon-carbon bond and regenerates the active catalyst.
類似化合物との比較
Phenylboronic Acid: A widely used boronic acid in Suzuki-Miyaura coupling reactions.
Thiophen-3-ylboronic Acid: Similar to selenophen-3-ylboronic acid but contains a sulfur atom instead of selenium.
Uniqueness: this compound is unique due to the presence of the selenium atom, which imparts distinct electronic properties compared to sulfur-containing analogs. This difference can influence the reactivity and stability of the compound, making it suitable for specific applications where selenium’s properties are advantageous .
特性
CAS番号 |
35133-85-8 |
|---|---|
分子式 |
C4H5BO2Se |
分子量 |
174.87 g/mol |
IUPAC名 |
selenophen-3-ylboronic acid |
InChI |
InChI=1S/C4H5BO2Se/c6-5(7)4-1-2-8-3-4/h1-3,6-7H |
InChIキー |
OTQAUYKRQMPUNU-UHFFFAOYSA-N |
正規SMILES |
B(C1=C[Se]C=C1)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


